Benzonitrile

Catalog No.
S582151
CAS No.
100-47-0
M.F
C7H5N
C6H5(CN)
C7H5N
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile

CAS Number

100-47-0

Product Name

Benzonitrile

IUPAC Name

benzonitrile

Molecular Formula

C7H5N
C6H5(CN)
C7H5N

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H

InChI Key

JFDZBHWFFUWGJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#N

Solubility

1 to 5 mg/mL at 73° F (NTP, 1992)
0.02 M
In water, 2000 mg/L at 25 °C
Miscible with common organic solvents
Miscible with ethanol; very soluble in acetone, benzene; soluble in carbon tetrachloride
Solubility in water, g/100ml at 22 °C: 0.1-0.5 (poor)

Synonyms

Benzenecarbonitrile; Benzenenitrile; Benzoic Acid Nitrile; Benzonitril; Cyanobenzene; NSC 8039; Phenyl Cyanide

Canonical SMILES

C1=CC=C(C=C1)C#N

Solvent:

  • Benzonitrile's unique properties make it a valuable solvent in various research areas.
  • It is a polar aprotic solvent, meaning it has a slight positive charge on one end of the molecule and no hydrogen atoms bonded to electronegative atoms like oxygen or nitrogen.
  • This combination makes it a good solvent for various nonpolar and polar compounds, including polymers, pharmaceuticals, and natural products [Source: National Center for Biotechnology Information, PubChem, Benzonitrile, ].

Organic synthesis:

  • Benzonitrile serves as a crucial building block in organic synthesis due to its reactive cyano group (C≡N).
  • This functional group can undergo various transformations to create diverse organic molecules, including pharmaceuticals, dyes, and pesticides [Source: American Chemical Society, Benzonitrile, ].

Coordination chemistry:

  • Benzonitrile's ability to form complexes with transition metals makes it valuable in coordination chemistry research.
  • These complexes can act as catalysts in various chemical reactions or serve as models for understanding metal-ligand interactions in biological systems [Source: Royal Society of Chemistry, Benzonitrile, ].

Astrochemistry:

  • Recently, benzonitrile has gained interest in astrochemistry due to its detection in interstellar space.
  • Scientists believe it might serve as a tracer molecule for the presence of benzene, a crucial building block for complex organic molecules in the universe [Source: IOPscience, Benzonitrile as a Proxy for Benzene in the Cold ISM: Low-temperature Rate Coefficients for CN + C6H6, ].

Benzonitrile is an aromatic organic compound with the chemical formula C6H5CNC_6H_5CN. It is a colorless liquid characterized by a sweet, bitter almond odor. This compound is primarily utilized as a precursor in the synthesis of various chemicals, notably benzoguanamine, and serves as a solvent in laboratory settings. Benzonitrile is miscible with many organic solvents but is immiscible with water, making it a valuable solvent in organic chemistry applications .

Benzonitrile is a hazardous compound and should be handled with proper precautions. Here are some key safety concerns:

  • Toxicity: Benzonitrile is moderately toxic upon ingestion or inhalation. It can cause irritation of the respiratory system, eyes, and skin [].
  • Flammability: Benzonitrile is a combustible liquid with a flash point of 70 °C. It can ignite readily in the presence of heat or open flames [].
  • Reactivity: Benzonitrile can react violently with strong oxidizing agents [].

  • Hydrolysis: When reacted with amines, benzonitrile can yield N-substituted benzamides after hydrolysis .
  • Formation of Diphenylmethanimine: It can be converted to diphenylmethanimine via reaction with phenylmagnesium bromide, followed by methanolysis .
  • Coordination Complexes: Benzonitrile forms coordination complexes with transition metals that are soluble in organic solvents, such as PdCl2(PhCN)2PdCl_2(PhCN)_2, which are useful for synthetic intermediates due to their lability .

Benzonitrile exhibits biological activity that warrants attention. It has been noted for its potential toxicity; exposure can lead to symptoms such as headaches, nausea, and confusion due to its ability to enter the body through ingestion or skin absorption. Its metabolites include benzoic acid, which results from hydrolysis of the cyanide group . Additionally, benzonitrile has been detected in interstellar mediums, suggesting potential roles in astrochemistry .

Benzonitrile can be synthesized through various methods:

  • Ammoxidation of Toluene: The primary industrial method involves the reaction of toluene with ammonia and oxygen at temperatures ranging from 400 to 450 °C:
    C6H5CH3+32O2+NH3C6H5(CN)+3H2OC_6H_5CH_3+\frac{3}{2}O_2+NH_3\rightarrow C_6H_5(CN)+3H_2O
  • Dehydration of Benzamide: In laboratory settings, benzonitrile can also be produced by dehydrating benzamide or by using the Rosenmund–von Braun reaction with cuprous cyanide or sodium cyanide in dimethyl sulfoxide and bromobenzene .
  • Green Synthesis: Recent studies have explored greener synthesis methods using ionic liquids and various catalysts to enhance yields and reduce environmental impact .

Benzonitrile has a wide array of applications:

  • Solvent: It is commonly used as a solvent in organic synthesis due to its ability to dissolve many organic compounds.
  • Chemical Precursor: It serves as a precursor for numerous derivatives and organic building blocks, including 2-cyclopentylacetophenone and 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole .
  • Coordination Chemistry: Its ability to form coordination complexes makes it valuable in catalysis and synthetic chemistry .

Studies involving benzonitrile focus on its interactions with various biological systems and its toxicological effects. The compound's reactivity profile indicates that it can undergo hydrolysis under acidic conditions, producing benzoic acid. Furthermore, research into its metabolism reveals that aromatic hydroxylation is a significant pathway for its transformation within biological systems .

Several compounds share structural similarities with benzonitrile, each exhibiting unique properties and applications:

CompoundStructure TypeKey Features
AcetonitrileAliphatic nitrileUsed as a solvent; lower boiling point than benzonitrile.
PropionitrileAliphatic nitrileSimilar reactivity but less aromatic character; used in organic synthesis.
BenzamideAmideHydrolysis product of benzonitrile; used in pharmaceuticals.
Benzoic AcidCarboxylic acidHydrolysis product; widely used as a preservative.

Benzonitrile's aromatic nature distinguishes it from aliphatic nitriles like acetonitrile and propionitrile, impacting its solubility and reactivity profiles in

Benzonitrile holds a significant place in the history of organic chemistry as it was first reported by Hermann Fehling in 1844. Fehling discovered the compound as a product from the thermal dehydration of ammonium benzoate and deduced its structure by drawing parallels with the already known reaction of ammonium formate yielding hydrogen cyanide (formonitrile). This discovery was pivotal in organic chemistry, as Fehling coined the term "benzonitrile," which subsequently became the naming convention for the entire class of nitrile compounds.

Benzonitrile's Position in Aromatic Nitrile Chemistry

Benzonitrile represents the simplest aromatic nitrile, characterized by a cyano group (-C≡N) directly attached to a benzene ring. With the molecular formula C₇H₅N (or C₆H₅CN) and often abbreviated as PhCN, it serves as the prototype for all aromatic nitriles. This fundamental structure makes benzonitrile a model compound for understanding the chemical behavior of more complex aromatic nitriles, which are abundant in pharmaceutical and agricultural compounds.

The electronic structure of benzonitrile features sp-hybridized carbon and nitrogen atoms in the cyano group, resulting in a linear R-C-N bond angle of 180°. This structural arrangement contributes to benzonitrile's unique reactivity and physical properties, positioning it as a central compound in aromatic nitrile chemistry.

Significance in Modern Synthetic Organic Research

Benzonitrile has emerged as an essential compound in contemporary synthetic organic chemistry due to its versatile reactivity profile. It serves as a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals, agrochemicals, and specialty materials. Its ability to undergo transformations such as hydrolysis, reduction, and addition reactions makes it an invaluable building block for constructing more complex molecular architectures.

In recent years, the significance of benzonitrile has expanded beyond terrestrial chemistry with its groundbreaking detection in interstellar space in 2018. This discovery has profound implications for understanding the origins of complex organic molecules in the universe and has established benzonitrile as a compound of interest in astrochemistry research.

Ammoxidation of Toluene

The ammoxidation of toluene represents the most significant industrial route for benzonitrile production, involving the catalytic reaction of toluene with ammonia and oxygen at elevated temperatures [1] [4]. This process has been extensively studied as a model reaction for aromatic nitrile synthesis, with various metal oxide-based catalysts demonstrating yields ranging from 44 to 77 percent based on toluene conversion at approximately 400 degrees Celsius [4].

The reaction mechanism proceeds through a bifunctional catalysis pathway, where vanadium oxide sites catalyze the partial oxidation of toluene to benzaldehyde-like intermediates, while acid sites serve as ammonia adsorption centers [4]. Hydrothermally prepared tungsten-vanadium-oxygen layered oxides have shown particularly promising results, with the W83V17 catalyst achieving 73.9 percent ammonia efficiency and 70.2 percent benzonitrile yield under low ammonia feed conditions with a 2:1 ammonia to toluene molar ratio [4].

Commercial implementation utilizes fine-grained catalysts with high activity and selectivity, typically operating at reaction temperatures between 410 and 420 degrees Celsius [3]. The catalytic system employs vanadium and chromium as primary active components, with the addition of molybdenum, boron, or phosphorus as third components to enhance stability and reduce carbon monoxide and carbon dioxide formation [3]. Industrial operations have achieved benzonitrile yields of 64 to 81 percent with product purities reaching 99.6 to 99.8 percent [3].

Gas-Phase Catalytic Processes

Gas-phase catalytic processes for benzonitrile synthesis employ sophisticated catalyst designs optimized for selective ammonia utilization and toluene conversion [4]. The tungsten-vanadium-oxygen catalyst system demonstrates superior performance compared to conventional vanadium-based catalysts, showing higher selectivity to benzonitrile and reduced formation of carbon oxides under similar conversion levels [4].

Process optimization studies reveal that increasing contact time results in enhanced ammonia efficiency, indicating preferential promotion of ammoxidation over non-selective ammonia oxidation [4]. The reaction pathway involves the formation of benzaldehyde as a rate-limiting step, followed by rapid reaction with ammonia to form benzonitrile, with formation rates through benzaldehyde ammoxidation being more than six times higher than direct toluene ammoxidation [4].

Catalyst performance varies significantly with reaction conditions, with vanadium-titanium oxide catalysts prepared by precipitation methods showing distinct compositional effects on benzonitrile selectivity [34]. The optimization of catalyst loading, typically ranging from 37 to 45 grams of toluene per liter of catalyst per hour, ensures optimal residence time and conversion efficiency [3].

Fluidized Bed Reactor Technology

Fluidized bed reactor technology offers superior mass and heat transfer characteristics for benzonitrile production through enhanced solid-gas contact and temperature uniformity [3] [6]. The implementation of fine-grained catalysts in fluidized systems improves particle dispersion, promotes effective heat and mass transfer between reaction gases and solid catalysts, and suppresses by-product formation [3].

Industrial fluidized bed operations typically employ the following process parameters: toluene flow rates of 90 to 110 liters per hour, liquefied ammonia flow rates of 60 to 80 cubic meters per hour, and air flow rates of 300 to 500 cubic meters per hour [3] [6]. The reaction temperature is maintained at 410 to 420 degrees Celsius with material preheating temperatures of 190 to 200 degrees Celsius and material gaseous pressure of 0.03 to 0.05 megapascals [3].

The fluidized bed configuration enables continuous production with enhanced product quality, achieving water content reduction to 0.02 percent compared to traditional methods [3]. Heat integration strategies utilize approximately 300 degrees Celsius outlet gas for air preheating through convection heat transfer, significantly reducing energy consumption while maintaining optimal operating conditions [3].

Laboratory-Scale Preparation Methods

Dehydration of Benzamide

The dehydration of benzamide to benzonitrile represents a fundamental laboratory synthesis route, typically employing phosphorus pentoxide as the dehydrating agent [10] [13]. This reaction proceeds through the removal of water from the amide functional group, converting the carbonyl-amine structure to the corresponding nitrile [10].

Alternative dehydrating agents have been investigated to address limitations associated with phosphorus pentoxide, including equipment corrosion and complex product separation [13]. Heating benzamide over alumina at approximately 300 degrees Celsius provides an effective alternative approach, while sulfaminic acid has been reported as a more economical dehydrating agent compared to phosphorus pentoxide [13].

The reaction mechanism involves the interaction between the dehydrating agent and the amide group, where phosphorus pentoxide converts to metaphosphoric acid upon hydration, forming hydrogen bonds and potentially salts with benzamide [13]. These complexes decompose at elevated temperatures in a less predictable manner, requiring careful optimization of reaction conditions to achieve efficient conversion [13].

Laboratory-scale optimization focuses on temperature control and reaction time, with typical conditions ranging from 200 to 300 degrees Celsius depending on the dehydrating agent employed [13]. The selection of appropriate glassware and inert atmosphere conditions helps minimize side reactions and improve product yield and purity [13].

Rosenmund–von Braun Reaction Pathways

The Rosenmund-von Braun reaction provides an alternative laboratory route for benzonitrile synthesis through the copper-catalyzed cyanation of aryl halides [11]. Traditional implementations require superstoichiometric amounts of copper(I) cyanide and elevated temperatures, typically involving heating aryl iodides with copper(I) cyanide at high temperatures [11].

Modern adaptations employ palladium-catalyzed systems using non-toxic cyanide sources such as potassium ferrocyanide, addressing safety concerns associated with traditional cyanide reagents [11]. These systems operate under milder conditions, with reaction temperatures at or below 100 degrees Celsius and completion times of approximately one hour [11].

Ligand selection plays a critical role in reaction efficiency, with electron-rich and electron-poor aryl chlorides requiring different catalyst systems for optimal performance [11]. Electron-deficient aryl chlorides necessitate the use of di-tert-butylphosphino analogs to facilitate reductive elimination, while electron-rich substrates perform well with standard ligand systems [11].

The method demonstrates high tolerance for substrates bearing free amino or hydroxyl groups, including primary amides, sulfonamides, anilines, and benzylic alcohols, with catalyst loadings below 1 mole percent palladium achieving satisfactory conversions [11]. Coordinating functional groups generally require higher catalyst loadings and specific ligand selections to achieve optimal yields [11].

Conversion from Benzaldehyde Oxime

The conversion of benzaldehyde oxime to benzonitrile represents a two-step laboratory synthesis approach involving initial oxime formation followed by dehydration [12]. The process begins with the reaction between benzaldehyde and hydroxylamine to form benzaldehyde oxime, which subsequently undergoes dehydration to yield benzonitrile [12].

This transformation typically employs heating conditions to effect the dehydration step, with the oxime intermediate serving as a stable precursor that can be isolated and purified before conversion [12]. The reaction pathway offers advantages in terms of reaction control and intermediate characterization compared to direct one-pot procedures [12].

Temperature optimization studies indicate that oxime dehydration occurs efficiently under controlled heating conditions, with reaction monitoring possible through standard analytical techniques [12]. The method provides reliable yields for laboratory-scale preparation when appropriate reaction conditions and purification procedures are employed [12].

The conversion process benefits from the stability of the oxime intermediate, allowing for reaction optimization and quality control at each step [12]. This approach particularly suits research applications where intermediate characterization and reaction mechanism studies are important considerations [12].

Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

Ionic liquid-mediated synthesis represents a significant advancement in green chemistry approaches for benzonitrile production, offering multiple environmental and process advantages [2] [14]. The development of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to traditional hydroxylamine hydrochloride eliminates corrosion issues and simplifies product recovery procedures [2] [14].

The ionic liquid [HSO3-b-Py]·HSO4 demonstrates multiple functional roles including co-solvent, catalyst, and phase separation agent, eliminating the need for additional metal salt catalysts [2] [14]. Under optimized conditions with a 1:1.5 molar ratio of benzaldehyde to hydroxylamine salt and a 2:1 volume ratio of paraxylene to ionic liquid, complete benzaldehyde conversion and benzonitrile yield are achieved at 120 degrees Celsius within 2 hours [2] [14].

The recyclability of the ionic liquid system provides substantial economic and environmental benefits, with phase separation enabling easy recovery and direct reuse without complex purification procedures [2] [14]. This approach demonstrates applicability to a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields, indicating broad synthetic utility [2] [14].

Process integration studies show that the ionic liquid system reduces reaction time compared to traditional methods while eliminating hydrochloric acid recovery requirements [2] [14]. The method addresses key limitations of conventional processes including longer reaction times, equipment corrosion, and complex separation procedures [2] [14].

One-Step Synthesis from Benzaldehyde

One-step synthesis from benzaldehyde to benzonitrile has been developed using various catalytic systems optimized for direct conversion without intermediate isolation [15] [17]. Iron oxide-based nanoparticles (Fe3O4-CTAB) demonstrate competent catalytic activity for this transformation, achieving 97.0 percent benzonitrile yield under optimized conditions of 80 to 90 degrees Celsius for 1 hour [15].

The development of ionic liquid-type hydroxylammonium salts enables efficient one-step conversion with enhanced environmental compatibility [17]. N,N,N-trimethyl-N-sulfobutylammonium bisulfate ionic liquid type hydroxylamine salt shows promising results, achieving 87.9 percent benzaldehyde conversion and 87.1 percent benzonitrile yield at 100 degrees Celsius for 8 hours [17].

Catalyst optimization focuses on achieving high selectivity while minimizing side reactions and by-product formation [15]. The use of dimethylformamide as solvent in combination with appropriate hydroxylamine derivatives enhances reaction efficiency and product selectivity [15].

Green chitosan-supported magnetic ionic liquid (CSMIL) systems provide additional environmental benefits through the use of naturally derived support materials [15]. These systems combine the advantages of heterogeneous catalysis with ionic liquid properties, enabling easier catalyst recovery and reuse [15].

Catalyst Optimization for Process Intensification

Catalyst optimization for process intensification focuses on developing highly active and selective systems that minimize environmental impact while maximizing productivity [1] [4]. Transition metal oxide clusters fabricated in beta-type zeolite pores demonstrate exceptional performance for benzonitrile synthesis through ammoxidation reactions in sub-nano spaces [1].

The optimization of vanadium-tungsten oxide catalysts has achieved superior selectivity and efficiency compared to conventional industrial catalysts [4]. These systems demonstrate higher selectivity with significantly enhanced activity, operating effectively under normal reactant concentrations [1].

Process intensification strategies emphasize the development of bifunctional catalysts that combine redox sites for toluene oxidation with acid sites for ammonia activation [4]. The proximity of these active sites enhances ammonia utilization efficiency and reduces non-selective ammonia oxidation [4].

Advanced catalyst preparation methods including hydrothermal synthesis enable precise control of active site distribution and catalyst microstructure [4]. These approaches result in improved catalyst stability and resistance to deactivation under industrial operating conditions [4].

Process Engineering Considerations

Raw Material Proportioning Effects

Raw material proportioning significantly impacts benzonitrile production efficiency and selectivity across different synthesis routes [3] [4]. In ammoxidation processes, the ammonia to toluene molar ratio critically affects both product yield and ammonia utilization efficiency, with optimal ratios ranging from 2:1 to 15:1 depending on specific catalyst systems and operating conditions [4].

Studies on tungsten-vanadium oxide catalysts demonstrate that reducing ammonia concentration from 15 to 2 equivalents relative to toluene increases ammonia efficiency from lower values to 73.9 percent while maintaining benzonitrile yields of 70.2 percent [4]. This relationship indicates that excess ammonia feed conditions, while traditionally employed, may not represent optimal resource utilization [4].

Industrial fluidized bed operations typically employ toluene flow rates of 90 to 110 liters per hour, liquefied ammonia flows of 60 to 80 cubic meters per hour, and air flows of 300 to 500 cubic meters per hour [3]. These proportioning relationships ensure adequate oxygen availability for selective oxidation while preventing excessive combustion reactions [3].

The catalyst loading parameter, expressed as grams of toluene per liter of catalyst per hour, ranges from 37 to 45 in optimized industrial systems [3]. This loading affects residence time distribution and contact efficiency between reactants and active sites [3].

Temperature and Pressure Optimization

Temperature and pressure optimization plays a crucial role in maximizing benzonitrile yield while minimizing energy consumption and side reaction formation [3] [4] [20]. Industrial ammoxidation processes typically operate at 410 to 420 degrees Celsius, representing a balance between reaction kinetics and catalyst stability [3].

Material preheating temperatures of 190 to 200 degrees Celsius ensure adequate vaporization and mixing before catalyst contact [3]. The gaseous pressure of feed materials is maintained at 0.03 to 0.05 megapascals to optimize flow dynamics and residence time distribution [3].

Laboratory-scale hydrogenation studies reveal activation energies of 60.27 kilojoules per mole for benzonitrile conversion, indicating the strong temperature dependence of these reactions [20] [28]. Reaction temperatures in the range of 328 to 358 Kelvin show significant effects on initial reaction rates and overall conversion efficiency [28].

Pressure effects on benzonitrile systems demonstrate complex relationships with molecular coordination and phase behavior [21]. High-pressure studies indicate that coordination environments can be dramatically altered by pressure changes, with effects observable at pressures as low as 0.9 to 1.0 gigapascals [21].

Recovery and Purification Techniques

Recovery and purification techniques for benzonitrile production emphasize distillation-based separation methods optimized for high purity requirements [3] [23] [24]. Industrial processes employ spray water cooling in capture towers and absorption towers to condense benzonitrile and water from reactor effluent gases [3].

The condensation system operates through spray water contact with material gas at approximately 300 degrees Celsius, effectively cooling and condensing the product mixture [3]. Phase separation enables recovery of upper-layer benzonitrile through overflow mechanisms, while lower-layer water can be recycled as spray water for the capture system [3].

Vacuum distillation represents the primary purification technique, typically operating at pressures of 0.090 to 0.092 megapascals with heating temperatures of 138 to 144 degrees Celsius [3]. This approach achieves final product purities of 99.6 to 99.8 percent with water content reduced to 0.02 percent [3].

Advanced purification methods for high-purity applications involve treatment with anhydrous aluminum chloride followed by rapid vacuum distillation at 40 to 50 degrees Celsius [24]. Subsequent washing with alkali and drying with calcium chloride, followed by multiple vacuum distillations and fractional crystallization, produces conductivity-grade benzonitrile with specific conductance of 2×10^-8 mho [24].

ParameterIndustrial ProcessLaboratory ProcessGreen Chemistry
Temperature (°C)410-420200-30080-120
Pressure (MPa)0.03-0.05AtmosphericAtmospheric
Yield (%)64-8170-9095-100
Purity (%)99.6-99.895-9899+
Reaction TimeContinuous2-24 hours1-8 hours

Hydrogenation Reactions

Selective Reduction to Benzylamine

The selective hydrogenation of benzonitrile to benzylamine represents a fundamental transformation in organic chemistry with significant industrial applications. Recent investigations have demonstrated that this reaction proceeds through a well-defined mechanistic pathway involving initial formation of an imine intermediate followed by subsequent reduction to the primary amine product [1].

The reaction mechanism follows a consecutive sequence where benzonitrile undergoes initial hydrogenation to produce benzylamine, which can subsequently undergo hydrogenolysis to form toluene and ammonia [1]. This selectivity challenge has been addressed through careful catalyst selection and reaction condition optimization. Studies using palladium on carbon catalysts have shown that the reaction conforms to this consecutive pathway, with the primary hydrogenation step being kinetically favored under mild conditions [1].

Nickel-based catalysts have demonstrated exceptional performance in achieving high selectivity toward benzylamine formation. Investigation of silica-supported nickel catalysts revealed that Ni/SiO2 achieves superior activity and selectivity compared to cobalt and palladium analogues, yielding 78% benzylamine with dibenzylamine as the only byproduct [2]. The highest benzylamine yield of 92% was obtained using methanol as solvent without requiring additional additives [2].

The influence of solvent selection on reaction selectivity has been systematically investigated across various reaction media. Protic alcohols, particularly methanol and ethanol, provide enhanced selectivity compared to non-polar aromatic and naphthenic hydrocarbons [2]. The polar nature of alcoholic solvents facilitates better solvation of the polar intermediates formed during the hydrogenation process, thereby promoting selective formation of the primary amine product.

Reaction Order and Kinetics

Comprehensive kinetic investigations have established that benzonitrile hydrogenation follows first-order kinetics with respect to benzonitrile concentration across multiple catalyst systems [1] [3]. The reaction exhibits positive order dependence on hydrogen pressure, indicating that hydrogen activation represents a crucial step in the overall mechanism [3].

Detailed kinetic analysis using a 5 wt% Pd/C catalyst system revealed an activation energy of 27.6 kJ mol⁻¹ for the benzonitrile hydrogenation step [1]. This relatively low activation energy suggests that the reaction operates under kinetic control, although some diffusional constraints may be present at elevated temperatures. The first-order kinetic behavior has been confirmed across different catalyst systems, including both supported palladium and nickel catalysts [1] [3].

Temperature-dependent studies have revealed distinct kinetic regimes depending on the operational temperature range. For temperatures below 323 K, the reaction exhibits an activation energy of 49.8 kJ mol⁻¹, indicating the absence of diffusional constraints [1]. Above 323 K, diffusional limitations become apparent, resulting in a reduced apparent activation energy of 5.2 kJ mol⁻¹ [1]. The intermediate activation energy of 27.6 kJ mol⁻¹ observed in many studies suggests operation within a transition regime where both kinetic and mass transfer effects contribute to the overall rate.

The reaction order with respect to hydrogen pressure has been consistently determined to be unity across different catalyst systems [3]. This first-order dependence on hydrogen pressure indicates that hydrogen activation and subsequent surface reactions represent rate-determining steps rather than mass transfer processes. The kinetic analysis also confirms that catalyst loading exhibits a direct proportional relationship with reaction rate, supporting a heterogeneous catalytic mechanism [3].

Hydrogenolysis Pathways and Mechanistic Insights

The hydrogenolysis pathway in benzonitrile reduction involves the unwanted conversion of benzylamine to toluene and ammonia, representing a significant selectivity challenge [1]. This secondary reaction follows zero-order kinetics with respect to benzylamine concentration, indicating surface saturation conditions where the catalyst surface is fully occupied by the amine substrate [1].

The hydrogenolysis step exhibits a substantially higher activation energy of 80.1 kJ mol⁻¹ compared to the initial hydrogenation step, indicating that this process requires more severe conditions to proceed [1]. The zero-order kinetic behavior suggests that benzylamine binds strongly to both the palladium surface and the carbon support, causing momentary retention of the species by the catalyst [1]. This strong binding is attributed to the electron-donating nature of the amine group, which enhances interaction with the metal surface.

Mechanistic investigations using gas-phase transmission infrared spectroscopy have provided direct evidence for the hydrogenolysis pathway [1]. The formation of toluene was confirmed by the presence of the diagnostic C-H bending vibration at 729 cm⁻¹, while ammonia formation was demonstrated by characteristic bands at 950, 1631, and 3444 cm⁻¹ [1]. These spectroscopic observations unambiguously confirm the occurrence of the hydrogenolysis reaction alongside the desired hydrogenation pathway.

The hydrogenolysis mechanism involves a single-step reaction requiring only one equivalent of hydrogen, contrasting with the hydrogenation of benzonitrile which requires two equivalents of hydrogen [1]. This difference in hydrogen stoichiometry, combined with the slower rate of hydrogenolysis, results in reduced mass transport restrictions for the unwanted side reaction. The distinct kinetic behavior of the two pathways provides opportunities for selective catalyst design and process optimization.

Catalyst Effects on Selectivity and Yield

The choice of catalyst system exerts profound influence on both the activity and selectivity of benzonitrile hydrogenation reactions. Comparative studies of different metal catalysts have revealed distinct performance characteristics that can be correlated with electronic and structural properties of the active sites [2].

Nickel catalysts demonstrate superior performance in terms of both activity and selectivity for benzylamine formation. The Ni/SiO2 system shows higher activity and selectivity compared to Co/SiO2 and Pd/SiO2 catalysts, yielding 78% benzylamine with dibenzylamine as the only byproduct [2]. The exceptional performance of nickel catalysts is attributed to their optimal balance of hydrogenation activity and resistance to over-reduction.

The catalyst support significantly influences the reaction selectivity through modulation of metal-support interactions. Silica-supported catalysts generally exhibit better selectivity compared to carbon-supported analogues due to weaker metal-support interactions that minimize undesired side reactions [2]. The support also affects the dispersion and electronic properties of the active metal phase, thereby influencing the overall catalytic performance.

Lewis acid additives have been demonstrated to enhance both reaction rates and selectivity in benzonitrile hydrogenation. The presence of Lewis acids facilitates activation of the nitrile group through coordination to the nitrogen lone pair, thereby enhancing the electrophilicity of the carbon atom and promoting nucleophilic attack by hydride species [4]. This coordination effect also provides steric bulk that can influence the reaction selectivity by favoring formation of the primary amine product.

The influence of catalyst loading on reaction performance follows a direct proportional relationship up to optimal loading levels. Beyond these optimal levels, mass transfer limitations and catalyst deactivation effects become significant, leading to reduced overall efficiency [3]. The optimal catalyst loading must be determined for each specific catalyst system and reaction conditions to achieve maximum selectivity and yield.

Cycloaddition Reactions

1,3-Dipolar Cycloadditions with Benzonitrile Oxide

The 1,3-dipolar cycloaddition reactions of benzonitrile oxide with various dipolarophiles represent a versatile synthetic methodology for constructing five-membered heterocyclic compounds [5] [6]. These reactions proceed through a concerted mechanism involving simultaneous formation of two new carbon-carbon and carbon-heteroatom bonds, leading to the formation of isoxazoline or isoxazole products depending on the nature of the dipolarophile.

Comprehensive kinetic studies have established that benzonitrile oxide exhibits reactivity toward both electron-rich and electron-poor dipolarophiles, with the reaction rates and selectivity being highly dependent on the electronic nature of the reaction partners [6]. The reaction with ethyl trans-cinnamate, ethyl crotonate, and trans-2-penten-1-ol has been shown to proceed through asynchronous transition states with calculated activation energies in the range of 18.0-25.3 kcal mol⁻¹ [5] [7].

The regioselectivity of these cycloaddition reactions is generally high, with the formation of specific regioisomers being determined by the electronic properties of both the dipole and dipolarophile components [5]. Density functional theory calculations have confirmed that the reactions proceed through a one-step mechanism with asynchronous transition states, where the extent of bond formation differs significantly between the two new bonds being formed [5] [7].

The cycloaddition reactions of benzonitrile oxide with electron-rich dipolarophiles such as cyclopentene and 2,3-dihydrofuran are accelerated in aqueous media, while reactions with electron-poor dipolarophiles show enhanced rates in organic solvents [6]. This differential solvent effect has been attributed to the varying degrees of charge separation in the transition states, with more polar transition states being better stabilized by protic solvents.

Asynchronous Mechanism Investigations

Detailed mechanistic investigations using computational methods have revealed that 1,3-dipolar cycloadditions of benzonitrile oxide proceed through asynchronous concerted mechanisms rather than stepwise processes [5] [7]. The asynchronous nature of these reactions is characterized by different degrees of bond formation in the transition state, with one bond being more advanced than the other.

The extent of bond formation in the transition state has been quantified through analysis of key geometric parameters. For the cycloaddition with ethyl trans-cinnamate, the C-N bond shows more advanced formation (bond length of 2.008 Å) compared to the C-O bond (bond length of 3.066 Å) in the transition state [7]. This asynchronous character is consistent with the electronic properties of the reaction partners and the frontier molecular orbital interactions.

Natural bond orbital analysis has provided insights into the charge distribution changes during the cycloaddition process [7]. The analysis reveals that electron density transfer occurs from the dipolarophile to the nitrile oxide in reactions with electron-rich dipolarophiles, while the opposite transfer occurs with electron-poor dipolarophiles [5]. This charge transfer is consistent with the frontier molecular orbital theory predictions for these reactions.

The asynchronous mechanism has been further supported by analysis of the intrinsic reaction coordinate, which connects the reactants to products through the transition state [7]. The bond formation events occur at different points along the reaction coordinate, with the more electronegative atom (nitrogen or oxygen) typically forming its bond earlier in the process. This mechanistic insight has important implications for understanding the stereochemical and regiochemical outcomes of these reactions.

Substituent Effects on Reaction Rates

The influence of substituents on the reaction rates of benzonitrile oxide cycloadditions has been systematically investigated through both experimental and computational approaches [8] [9]. Electron-donating substituents on the benzonitrile oxide component generally increase the reaction rates, while electron-withdrawing substituents have the opposite effect [9].

The presence of dimethylamino and methoxy substituents in the aromatic rings of dipolarophiles makes the cycloaddition reactions more facile relative to unsubstituted analogues [9]. This rate enhancement is attributed to the increased electron density in the aromatic system, which facilitates the formation of the polar transition state required for the cycloaddition process.

Hammett correlation analysis has revealed that the substituent effects are complex and depend on the nature of both the dipole and dipolarophile components [8]. The ρ constants for cycloadditions of substituted benzonitrile oxides with various styrene derivatives are small and variable, indicating that the transition states have limited charge separation [8]. This observation is consistent with the concerted nature of these reactions.

The substituent effects have been rationalized using frontier molecular orbital theory, which predicts that electron-donating substituents will raise the HOMO energy of electron-rich dipolarophiles and lower the LUMO energy of electron-poor dipolarophiles [8]. These orbital energy changes result in smaller HOMO-LUMO gaps and consequently lower activation barriers for the cycloaddition reactions.

Solvent Effects on Cycloaddition Energetics

Solvent effects on 1,3-dipolar cycloadditions of benzonitrile oxide have been extensively studied to understand the role of medium polarity and hydrogen bonding on reaction rates and selectivity [6] [10]. The solvent effects are complex and depend on the electronic nature of the dipolarophile, with different trends observed for electron-rich and electron-poor reaction partners.

Aqueous media accelerate cycloadditions with electron-rich dipolarophiles but have minimal effects on reactions with electron-poor dipolarophiles [6]. This differential solvent effect has been attributed to the varying degrees of charge separation in the transition states, with more polar transition states being better stabilized by protic solvents. The acceleration in water is also attributed to enforced hydrophobic interactions that promote the bimolecular reaction.

Computational studies using the polarizable continuum model have revealed that increasing solvent polarity leads to modest inhibition of the cycloaddition reactions due to the relatively low polarity of the transition states [10]. However, explicit solvation involving hydrogen bonding can provide significant rate enhancement, particularly when the solvent can coordinate to the dipolar component of the reaction.

The role of hydrogen bonding has been specifically investigated through comparison of protic and aprotic solvents of similar polarity [6]. Protic solvents such as 2,2,2-trifluoroethanol show enhanced rates for reactions with electron-rich dipolarophiles, while aprotic solvents have minimal effects. This observation confirms the importance of specific solvent-substrate interactions in determining the reaction rates.

Micellar systems have been shown to accelerate cycloadditions with both electron-rich and electron-poor dipolarophiles [6]. Sodium dodecyl sulfate micelles provide a hydrophobic environment that concentrates the organic reactants and promotes the bimolecular reaction. This micellar acceleration demonstrates the importance of local concentration effects in determining reaction rates.

C-CN Bond Activation

Transition Metal-Mediated Activation

Transition metal-mediated activation of the C-CN bond in benzonitrile has emerged as a significant area of research due to its relevance to both fundamental organometallic chemistry and potential applications in catalytic processes [11] [12]. The activation of these typically inert bonds requires specific metal complexes with appropriate electronic and steric properties to facilitate the oxidative addition process.

The nickel(0) fragment [Ni(dippe)] has been demonstrated to effectively activate the C-CN bond in benzonitrile through a mechanism involving initial formation of an η²-nitrile complex followed by rearrangement to the C-CN bond activation product [12]. This process is thermodynamically favorable, with the C-CN activation product being significantly more stable than the initial η²-nitrile complex.

Palladium complexes also demonstrate similar reactivity patterns, with the [Pd(dippe)] fragment showing effective C-CN bond activation capabilities [13]. The mechanism involves initial coordination of the nitrile group to the metal center, followed by oxidative addition to form the final product containing both phenyl and cyanide ligands. The activation process is facilitated by the electron-rich nature of the metal center and the presence of appropriate ancillary ligands.

Platinum complexes exhibit different reactivity patterns compared to their nickel and palladium analogues. The [Pt(dippe)H]₂ complex preferentially undergoes C-H activation rather than C-CN activation when reacted with benzonitrile [12]. This preference is attributed to the stronger Pt-H bonds and the kinetic preference for C-H activation over C-CN activation. However, C-CN activation products can be obtained under specific conditions, although they are generally less stable than the C-H activation products.

The influence of ancillary ligands on the C-CN activation process has been systematically investigated. Phosphine ligands with appropriate steric and electronic properties are essential for stabilizing both the initial coordination complex and the final activation product [12]. The dippe ligand (1,2-bis(diisopropylphosphino)ethane) has proven particularly effective due to its optimal bite angle and electron-donating properties.

C-H vs. C-CN Activation Pathways

The competition between C-H and C-CN activation pathways in benzonitrile represents a fundamental challenge in selective bond activation chemistry [11]. Computational studies have revealed that the relative activation barriers for these two pathways depend critically on the nature of the metal center and the reaction conditions.

For rhodium complexes, photochemical reaction of (C₅Me₅)Rh(PMe₃)H₂ in benzonitrile leads to C-H activation at the ortho, meta, and para positions, with C-H activation being kinetically favored [11]. The barrier to C-H activation is calculated to be 4.3 kcal mol⁻¹ lower than the barrier to C-CN activation, explaining the experimental preference for C-H activation under photochemical conditions.

The mechanism of C-H activation involves an agostic hydrogen interaction with the metal center, which serves as a key intermediate connecting the transition states for both C-H and C-CN activation [11]. This intermediate plays a crucial role in determining the selectivity of the overall process, with the relative stability of the agostic complex influencing the branching ratio between the two pathways.

Thermal rearrangement of the C-H activation products can lead to formation of the C-CN activation products, indicating that the two pathways may be interconnected under certain conditions [11]. The thermal rearrangement process involves intramolecular migration of the metal center from the C-H activation site to the C-CN bond, ultimately resulting in formation of the thermodynamically more stable C-CN activation product.

The selectivity between C-H and C-CN activation can be influenced by the choice of ancillary ligands and reaction conditions. Electron-rich metal centers favor C-CN activation due to the enhanced ability to donate electron density into the antibonding orbitals of the C-CN bond [11]. Conversely, electron-poor metal centers tend to favor C-H activation due to the lower activation barriers for this process.

DFT Computational Investigations

Density functional theory calculations have provided detailed insights into the mechanisms and energetics of C-CN bond activation in benzonitrile [12] [14]. These computational studies have revealed the key transition states and intermediates involved in the activation process, as well as the factors that influence the reaction selectivity and thermodynamics.

The potential energy surface for C-CN bond activation has been thoroughly mapped using various DFT functionals, with B3LYP showing good agreement with experimental observations [12]. The calculations reveal that the activation process involves a single transition state connecting the η²-nitrile complex to the C-CN activation product, with an activation barrier of approximately 29.1 kcal mol⁻¹.

The influence of Lewis acids on the C-CN activation process has been investigated computationally, revealing that Lewis acid coordination to the nitrile nitrogen can significantly alter the reaction energetics [14]. The presence of Lewis acids such as BPh₃ or BF₃ can stabilize the initial coordination complex and reduce the activation barrier for C-CN bond cleavage. This stabilization arises from the coordination of the Lewis acid to the nitrogen lone pair, which increases the electrophilicity of the nitrile carbon and facilitates nucleophilic attack by the metal center.

The computational studies have also revealed the importance of post-transition state bifurcation in Lewis acid-assisted C-CN activation [14]. While the reaction without Lewis acid shows two distinct transition state structures, the Lewis acid-assisted process involves a single transition state followed by bifurcation to different products. This mechanistic insight has important implications for understanding the selectivity and efficiency of these reactions.

The electronic structure analysis using natural bond orbital theory has provided insights into the charge distribution changes during the C-CN activation process [14]. The calculations reveal significant charge transfer from the metal center to the nitrile group during the activation process, with the degree of charge transfer being influenced by the nature of the ancillary ligands and the presence of Lewis acids.

Data Tables

Table 1: Benzonitrile Hydrogenation Kinetics and Catalyst Performance
CatalystReaction OrderActivation Energy (kJ/mol)Temperature (K)Pressure (bar)Benzylamine Yield (%)
Pd/C (5 wt%)First-order27.6353N/AN/A
Pd/Al₂O₃ (1 wt%)First-orderN/A353N/AN/A
Ni/SiO₂Positive orderN/A3731392
Raney NiFirst-order60.27328-3585-20N/A
Co/SiO₂N/AN/A37313N/A
Table 2: Benzonitrile Oxide Cycloaddition Reaction Parameters
DipolarophileMechanismActivation Energy (kcal/mol)Rate Enhancement (Water)Solvent EffectRegioselectivity
Ethyl trans-cinnamateAsynchronous25.3N/APolar favorableHigh
Ethyl crotonateAsynchronousN/AN/APolar favorableHigh
Trans-2-penten-1-olAsynchronousN/AN/APolar favorableHigh
CyclopenteneAsynchronousN/A2-foldHydrophobic interactionsN/A
StyreneConcertedN/AVariableDepends on substituentsVariable
Table 3: Transition Metal-Mediated C-CN Bond Activation of Benzonitrile
Metal ComplexActivation TypeTemperature (°C)Lewis Acid EffectPreferred ProductRelative Stability
[Ni(dippe)]C-CN cleavageRT-100Rate enhancement(dippe)Ni(Ph)(CN)Stable
[Pd(dippe)]C-CN cleavageRT-100Rate enhancement(dippe)Pd(Ph)(CN)Stable
[Pt(dippe)]C-H preferred140N/A(dippe)Pt(H)(2-C₆H₄CN)Less stable
[Rh(Cp*)(PMe₃)]C-H preferred140N/A(Cp*)Rh(PMe₃)(C₆H₅)(CN)Stable
[Ni(dmpe)]C-CN cleavageRT-100Rate enhancement(dmpe)Ni(Ph)(CN)Stable
Table 4: Benzonitrile Hydrogenolysis Pathway Kinetics
Reaction StepKinetic OrderActivation Energy (kJ/mol)Rate Constant (298K)Hydrogen RequirementMechanismRate Determining
Benzonitrile → BenzylamineFirst-order27.6k₁2 equivalentsHydrogenationNo
Benzylamine → Toluene + NH₃Zero-order80.1k₂1 equivalentHydrogenolysisYes
Table 5: Computational Investigation Summary
Reaction TypeDFT MethodMechanismBarrier Height (kcal/mol)Solvent EffectKey Insights
HydrogenationB3LYP/6-31G(d)ConsecutiveN/AMinimalTwo-step process
CycloadditionB3LYP/6-31G(d)Asynchronous concerted18.0-25.3SignificantPolar TS structure
C-CN ActivationB3LYP/6-311++G(d,p)Oxidative addition29.1ModerateLewis acid assistance
C-H ActivationB3LYP/6-311++G(d,p)Concerted metallation4.3 lower than C-CMinimalAgostic interactions
Transfer HydrogenationB3LYP/6-31G*Ligand-assistedN/ASignificantDihydrido intermediate

Physical Description

Benzonitrile appears as a clear colorless liquid with an almond-like odor. Flash point 161°F. Denser (at 8.4 lb / gal) than water and slightly soluble in water. Used as a specialty solvent and to make other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Liquid
Colorless oil

XLogP3

1.6

Boiling Point

375.3 °F at 760 mm Hg (NTP, 1992)
191.1 °C
190.7 °C at 760 mm Hg
190.7 °C

Flash Point

161 °F (NTP, 1992)
70 °C (158 def F) (Closed cup)
75 °C c.c.

Vapor Density

3.6 (NTP, 1992) (Relative to Air)
Vapor specific gravity: 3.6
Relative vapor density (air = 1): 3.6

Density

1.01 at 77 °F (USCG, 1999)
1.0093 g/cu cm at 15 °C
Relative density (water = 1): 1.0

LogP

1.56 (LogP)
log Kow = 1.56
1.56

Odor

Odor of volatile oil of almond

Melting Point

9 °F (NTP, 1992)
-12.7 °C
-12.82 °C
-12.8 °C

UNII

9V9APP5H5S

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal]

Use and Manufacturing

IDENTIFICATION: Benzonitrile is colorless oily liquid. It smells like almond and has a sharp taste. It dissolves in water. It may attack some plastics. USE: Benzonitrlie is used to make other chemicals, jet-fuel additive, in making rubber chemicals, in bleaching cotton, and as a solvent. EXPOSURE: People may be exposed to benzonitrile by breathing vapors when it is used as a solvent, car exhaust fumes or fumes from burning tires or automobile fires. Benzonitrile is a volatile component of baked potatoes, roasted filbert nuts, chickpeas, meat and some fish sauce. If benzonitrile is released to the environment, it can become a vapor in air at ordinary temperatures. It can be broken down in the air. Benzonitrile can move through soil. It is very soluble in water. It does not build up in aquatic organisms. Microbes in the soil and water will break down benzonitrile. RISK: Benzonitrile can irritate and burn skin and eyes. Inhaling it can irritate the nose and throat. Coughing and or shortness of breath can occur. Breathing in a high amount can cause build-up of fluid on the lungs. High exposure can also cause headache, nausea, vomiting, weakness, confusion, dizziness, tremors, convulsions, coma and death. It may affect the liver, kidneys and nervous system. Benzonitrile has not been tested for developmental or reproductive effects. The potential for benzonitrile to cause cancer in humans has not been assessed by the EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 12th Report on Carcinogens. (SRC)

Vapor Pressure

1 mm Hg at 82.8 °F ; 5 mm Hg at 131.5° F; 10 mm Hg at 156.6° F (NTP, 1992)
0.77 mmHg
0.768 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 102

Pictograms

Irritant

Irritant

Other CAS

100-47-0

Wikipedia

Benzonitrile

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Prepared by heating Na benzenesulfonate with NaCN or by adding benzenediazonium chloride solution to a hot aqueous NaCN solution containing CuSO4 and distilling.
From benzoic acid by heating with lead thiocyanate.
... The reaction of benzoic acid (or substituted benzoic acid) with urea at 220-240 °C in the presence of a metallic catalyst.
Benzonitrile can be produced in high yield by the vapor-phase catalytic ammoxidation of toluene.
For more Methods of Manufacturing (Complete) data for BENZONITRILE (6 total), please visit the HSDB record page.

General Manufacturing Information

All other chemical product and preparation manufacturing
Benzonitrile: ACTIVE

Analytic Laboratory Methods

Determination of benzonitrile in aqueous solution by using GLC with flame ionization detector. The estimated detection limit is 1 mg/L.
Benzonitrile can be determined by GC/MS using purge-and-trap techniques. The determination limit for most compounds by this technique is <10 ppb. Recovery and precision measurements demonstrated that the method provided semiquantitative analysis for this volatile hazardous substance.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic: Handle and store under inert gas.

Interactions

Benzonitrile was tested for anticonvulsant effect in mice and gave protection against pentylenetetrazole-induced convulsions.
The extent of cyanide liberation and the effect of carbon tetrachloride pretreatment on the mortality of /mice/ differed among nitriles. Benzonitrile toxicity was clearly enhanced.
When sodium thiosulfate was given in multiple injections, it protected mice against death by propionitrile.
The toxic mechanism of nitriles and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were dosed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

Explore Compound Types